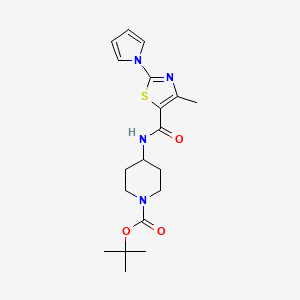

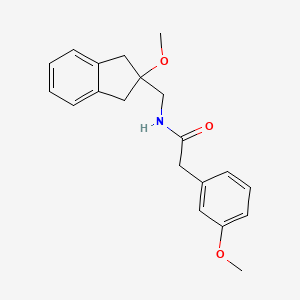

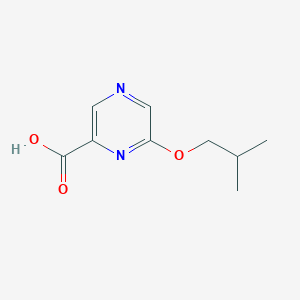

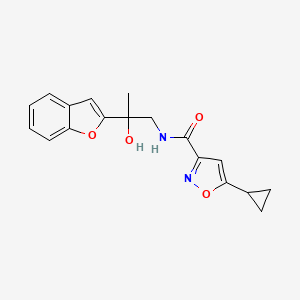

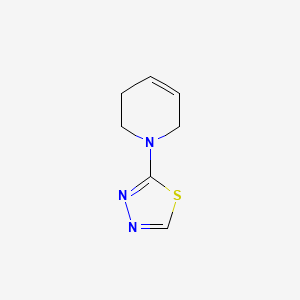

3-(3-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "3-(3-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions. Pyrazole derivatives are known for their diverse pharmacological activities and are of interest in medicinal chemistry for drug design and development .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves multi-step reactions. For instance, 1,3-disubstituted pyrazole-4-carboxaldehyde derivatives, which are key intermediates in synthesizing Schiff bases with antimicrobial activity, can be synthesized by the Vilsmeier-Haack reaction . Similarly, the synthesis of related compounds, such as 4-benzoyl-3-ethylcarboxylate 1-(4-methoxyphenyl)-5-phenyl-1H-pyrazole, involves characterizing the intermediate products using spectroscopic methods like IR-NMR and single-crystal X-ray diffraction . These methods are crucial for confirming the structure of the synthesized compounds.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often elucidated using a combination of experimental techniques and theoretical calculations. For example, the molecular geometry, vibrational frequencies, and NMR chemical shift values can be calculated using methods like Hartree–Fock (HF) and density functional theory (DFT) and compared with experimental data . The molecular structure is influenced by factors such as the dihedral angles between rings and the presence of substituents, which can be confirmed by X-ray diffraction studies .

Chemical Reactions Analysis

Pyrazole derivatives undergo various chemical reactions, including the formation of Schiff bases through the reaction with aldehydes . The reduction behavior of these compounds can be studied using techniques like polarography, revealing insights into the electrochemical properties and the acid-base equilibria involved . The reactivity of different functional groups within the pyrazole ring can lead to a variety of products, depending on the reagents used .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as thermal stability, solubility, and crystal packing, can be assessed using techniques like thermogravimetric analysis (TG-DTG) and X-ray powder diffraction . The intermolecular interactions, such as hydrogen bonding, play a significant role in the stability and packing of the crystals . Theoretical calculations can also predict properties like the molecular electrostatic potential, frontier molecular orbitals, and non-linear optical properties, which are important for understanding the behavior of these compounds under different conditions .

Aplicaciones Científicas De Investigación

Molecular Synthesis and Structural Analysis

Complex Hydrogen-Bonded Framework Structures : A study found that derivatives of 1-phenyl-1H-pyrazole and 1-(4-methoxyphenyl)-1H-pyrazole form complex hydrogen-bonded framework structures, indicating potential in crystallography and molecular engineering (Asma et al., 2018).

Unique Molecular Conformations : Research on 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid showed unique molecular conformations, essential for understanding chemical properties and interactions (Isuru R. Kumarasinghe et al., 2009).

Spectroscopic and Nonlinear Optical Properties : A study combined experimental and theoretical approaches to analyze the spectroscopic and nonlinear optical properties of related pyrazole compounds, highlighting their potential in optical applications (Ö. Tamer et al., 2015).

Synthesis and Characterization

Synthesis of Derivatives : Researchers synthesized various pyrazolyl-substituted thiazolidinone, thiazole, and thiazoline candidates, indicating the compound's utility in creating novel pharmaceutical derivatives (N. Khalifa et al., 2017).

X-Ray Powder Diffraction Data : X-ray powder diffraction data of a similar compound, 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid, were reported, crucial for understanding the structural aspects of these compounds (Qing Wang et al., 2017).

Chemical Reactions and Mechanisms

Functionalization Reactions : A study explored the functionalization reactions of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid with various aminophenols, shedding light on the compound's reactivity and potential applications in organic synthesis (İ. Yıldırım & F. Kandemirli, 2006).

Catalytic Hydrogenation : Research on the catalytic hydrogenation of methyl esters of some 1H-pyrazoline-3-carboxylic acids, including their substituted analogs, provided insights into their chemical behavior and potential applications in chemical synthesis (V. A. Gorpinchenko et al., 2009).

Propiedades

IUPAC Name |

3-(3-methoxyphenyl)-1-(4-methylphenyl)pyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3/c1-12-6-8-14(9-7-12)20-11-16(18(21)22)17(19-20)13-4-3-5-15(10-13)23-2/h3-11H,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBUIXPYWAMPNLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=C(C(=N2)C3=CC(=CC=C3)OC)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[[1-(Cyclopropylmethyl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2507836.png)

![N-{2-[5-(4-fluorophenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2507843.png)

![Ethyl 2-((3-(2-(4-methylbenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate](/img/structure/B2507848.png)